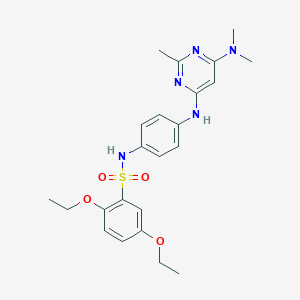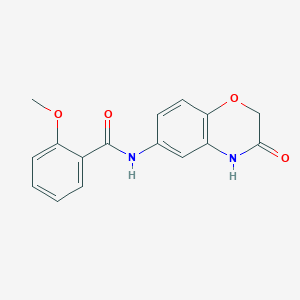![molecular formula C27H23N5O2 B11329512 (2E)-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide](/img/structure/B11329512.png)
(2E)-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s chemical structure consists of a triazolopyrimidine core with a 4-oxo-pyridazinone moiety.
- It is an organic molecule with potential biological activity.
- The compound’s systematic name reflects its structural features, including the presence of a triazole ring and a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor, such as a substituted pyridine or pyrimidine derivative, and then introduce the triazole ring.
Reaction Conditions: Specific reaction conditions may vary, but common techniques include cyclization reactions, condensations, and coupling reactions.
Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound for further investigation.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts may be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these products are essential for understanding their properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations explore its interactions with biological macromolecules (e.g., proteins, nucleic acids) and its impact on cellular processes.
Medicine: The compound’s pharmacological properties, toxicity, and potential therapeutic applications are of interest.
Industry: Its use in materials science, catalysis, or other industrial applications may be explored.
Wirkmechanismus
Targets: The compound likely interacts with specific molecular targets, such as enzymes, receptors, or signaling pathways.
Pathways: Understanding its mode of action involves elucidating the biochemical pathways affected by the compound.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: While I don’t have specific names at hand, similar compounds may include other triazolopyrimidines or pyridazinones.
Remember that further research and experimental validation are necessary to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C27H23N5O2 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(E)-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C27H23N5O2/c1-34-22-15-13-21(14-16-22)24-18-23(20-10-6-3-7-11-20)28-27-30-26(31-32(24)27)29-25(33)17-12-19-8-4-2-5-9-19/h2-18,24H,1H3,(H2,28,29,30,31,33)/b17-12+ |
InChI-Schlüssel |
MLRJEYFTMJFIKD-SFQUDFHCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B11329430.png)

![N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11329434.png)

![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11329453.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11329454.png)
![2-{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-diethylethanamine](/img/structure/B11329461.png)
![9-(1,3-benzodioxol-5-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329464.png)

![7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329480.png)

![N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329497.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329498.png)

